Bis((trimethylsilyl)methyl)mercury

Organometallic synthesis Thermal stability Silylmercury reagents

Bis((trimethylsilyl)methyl)mercury, systematically named bis[(trimethylsilyl)methyl]mercury and bearing the linear formula [(CH₃)₃SiCH₂]₂Hg, is a symmetrical dialkylmercury compound in which two bulky (trimethylsilyl)methyl ligands are σ‑bonded to a central mercury(II) atom through Hg–C linkages. With a molecular weight of 375.02 g·mol⁻¹, a density of 1.474 g·mL⁻¹ at 25 °C, a boiling point of 60–65 °C at 0.1 mmHg, and a refractive index of n²⁰/D 1.488, this compound is supplied as a high-purity reagent for non‑human research use exclusively.

Molecular Formula C8H22HgSi2
Molecular Weight 375.02 g/mol
CAS No. 13294-23-0
Cat. No. B079299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((trimethylsilyl)methyl)mercury
CAS13294-23-0
SynonymsBis[(trimethylsilyl)methyl]mercury(II)
Molecular FormulaC8H22HgSi2
Molecular Weight375.02 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C[Hg]C[Si](C)(C)C
InChIInChI=1S/2C4H11Si.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3;
InChIKeyUQOFJLBRRNSQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((trimethylsilyl)methyl)mercury (CAS 13294-23-0): A Thermally Robust Organomercury Reagent with Differentiated Hg–C Bonding for Controlled Synthetic Applications


Bis((trimethylsilyl)methyl)mercury, systematically named bis[(trimethylsilyl)methyl]mercury and bearing the linear formula [(CH₃)₃SiCH₂]₂Hg, is a symmetrical dialkylmercury compound in which two bulky (trimethylsilyl)methyl ligands are σ‑bonded to a central mercury(II) atom through Hg–C linkages [1]. With a molecular weight of 375.02 g·mol⁻¹, a density of 1.474 g·mL⁻¹ at 25 °C, a boiling point of 60–65 °C at 0.1 mmHg, and a refractive index of n²⁰/D 1.488, this compound is supplied as a high-purity reagent for non‑human research use exclusively . Unlike silylmercurials that possess direct Hg–Si bonds, the presence of the methylene spacer in this structure fundamentally alters its stability profile, placing it within the more robust class of organomercury compounds while retaining the steric and electronic influence of the trimethylsilyl groups [2].

Why Bis((trimethylsilyl)methyl)mercury Cannot Be Replaced by Bis(trimethylsilyl)mercury or Simple Dialkylmercurials: Structural and Stability Differentiation


Although several organomercury reagents are commercially available, bis((trimethylsilyl)methyl)mercury occupies a distinct position that prevents generic substitution. Its closest structural analog, bis(trimethylsilyl)mercury (CAS 4656‑04‑6), features direct Hg–Si bonds that confer radically different stability: the silylmercurial decomposes upon heating at 100–160 °C and is acutely sensitive to oxygen and moisture, whereas the target compound, bearing Hg–C bonds, remains intact to at least 200 °C and tolerates water and methanol [1]. Simple dialkylmercurials such as dimethylmercury (bp 93–94 °C, flash point 5 °C) present far greater volatility and flammability hazards, while their smaller steric profile precludes the stabilisation of reactive intermediates achievable with the bulky (trimethylsilyl)methyl ligand set [2]. Even the isostructural cadmium analog, bis[(trimethylsilyl)methyl]cadmium, is rapidly hydrolysed by water or methanol, a degradation pathway to which the mercury compound is fully resistant [3]. These inter‑compound differences are not incremental; they reflect fundamentally divergent bonding, stability, and reactivity profiles that make casual interchange scientifically indefensible.

Quantitative Differentiation Evidence for Bis((trimethylsilyl)methyl)mercury Against Closest Analogs


Thermal Stability: 200 °C Slow Decomposition vs. Bis(trimethylsilyl)mercury Decomposition at 100–160 °C

Bis((trimethylsilyl)methyl)mercury exhibits markedly superior thermal persistence relative to the silylmercurial analog bis(trimethylsilyl)mercury. The target compound undergoes only slow decomposition when heated at 200 °C [1]. In direct contrast, bis(trimethylsilyl)mercury decomposes upon prolonged heating at 100–160 °C, releasing elemental mercury and hexamethyldisilane [2]. This approximately 40–100 °C differential in thermal decomposition onset translates into a substantially wider operational temperature window for reactions requiring elevated thermal input.

Organometallic synthesis Thermal stability Silylmercury reagents

Hydrolytic Stability: Resistant to Water and Methanol vs. Complete Hydrolysis of the Cadmium Analog

When exposed to water or methanol, bis[(trimethylsilyl)methyl]cadmium undergoes rapid hydrolysis, whereas bis((trimethylsilyl)methyl)mercury is not hydrolysed under identical conditions [1]. This stability difference is categorical rather than gradual: the cadmium compound is destroyed, while the mercury compound remains intact and instead reacts selectively with mercury(II) halides to yield mixed halide derivatives of the form (Me₃Si)₂CHHgX (X = Cl, Br, I) [1].

Hydrolytic stability Group 12 organometallics Aqueous compatibility

Bond-Class Stability: Hg–C Organomercury Stability vs. Hg–Si Silylmercury Sensitivity to Air, Moisture, and Electrophiles

Compounds containing Hg–C bonds, including bis((trimethylsilyl)methyl)mercury, are universally unreactive toward oxygen, oxidising agents, water, and weak acids, and tolerate a broad range of functional groups [1]. In stark contrast, compounds with Hg–Si bonds—exemplified by bis(trimethylsilyl)mercury—are extremely sensitive to oxygen and moisture, possess poor stability toward light, and react readily with many electrophilic substrates [1]. The Hg–Si bond dissociation energy is approximately 48 kcal mol⁻¹, facilitating facile homolytic cleavage that underpins this sensitivity [1].

Organomercury chemistry Silylmercury reactivity Air and moisture stability

Physical Hazard Profile: Reduced Volatility and Higher Flash Point Relative to Dimethylmercury

Bis((trimethylsilyl)methyl)mercury exhibits a density of 1.474 g·mL⁻¹, a boiling point of 60–65 °C at 0.1 mmHg (i.e., a high-boiling liquid under reduced pressure), and a closed-cup flash point of 78 °C [1]. By comparison, dimethylmercury has a density of 2.961 g·mL⁻¹, a boiling point of 93–94 °C at atmospheric pressure, and a flash point of only 5 °C [2]. The much lower vapour pressure of the target compound at ambient conditions (indicated by the vacuum boiling point) and its 73 °C higher flash point significantly reduce inhalation and fire risks during handling.

Laboratory safety Physical properties Volatility comparison

Selective Reactivity with Mercury(II) Halides: Formation of Mixed (Me₃Si)₂CHHgX Derivatives vs. Inertness of Cadmium Analog

Bis((trimethylsilyl)methyl)mercury reacts cleanly with mercury(II) halides (HgX₂) to yield the corresponding mixed organomercury halides (Me₃Si)₂CHHgX where X = Cl, Br, or I [1]. This reactivity provides a direct entry to unsymmetrical organomercury compounds bearing the sterically demanding (trimethylsilyl)methyl ligand. The isostructural cadmium compound, bis[(trimethylsilyl)methyl]cadmium, does not exhibit analogous reactivity with CdX₂; instead it undergoes hydrolysis [1].

Transmetallation Mercury halide derivatives Functional group interconversion

Photolytic Reactivity: Extensive Decomposition Under Light Enabling Photoinitiated Synthetic Pathways

While bis((trimethylsilyl)methyl)mercury is only slowly decomposed thermally at 200 °C, photolysis causes extensive decomposition [1]. This pronounced differential between thermal and photochemical stability is characteristic of the Hg–C bond in this sterically encumbered environment. In comparison, bis(trimethylsilyl)mercury decomposes both thermally (100–160 °C) and photolytically [2], lacking the clean thermal/photolytic selectivity window. A general photoinitiated chain free-radical method for synthesising functionally substituted bis(silylmethyl)mercury compounds has been developed that exploits this photolytic behaviour [3].

Photochemistry Photoinitiated reactions Radical generation

High-Value Application Scenarios for Bis((trimethylsilyl)methyl)mercury Based on Verified Differentiation Evidence


Synthesis of Sterically Hindered (Me₃Si)₂CHHgX Halide Building Blocks

The selective reaction of bis((trimethylsilyl)methyl)mercury with mercury(II) halides (HgCl₂, HgBr₂, HgI₂) cleanly produces the corresponding mixed halides (Me₃Si)₂CHHgX [1]. This reactivity is unique to the mercury derivative—the cadmium analog is hydrolysed under comparable conditions—and provides a direct, high-yield route to unsymmetrical organomercury electrophiles that serve as versatile intermediates in cross-coupling and transmetallation sequences.

High-Temperature Organometallic Synthesis Requiring Thermal Stability Above 160 °C

For reactions demanding prolonged heating in the 160–200 °C range, bis((trimethylsilyl)methyl)mercury is the only viable choice among silyl-substituted mercury reagents. Its slow thermal decomposition at 200 °C contrasts with the 100–160 °C decomposition range of bis(trimethylsilyl)mercury [1], enabling thermal activation strategies such as high-temperature cross-coupling, cycloaddition, or rearrangement reactions that cannot be executed with the silylmercurial analog.

Aqueous Biphasic or Protic-Solvent-Compatible Organomercury Chemistry

The demonstrated resistance of bis((trimethylsilyl)methyl)mercury to hydrolysis by water and methanol [1] permits its use in aqueous/organic biphasic reaction systems and in methanol or other protic solvents. This capability is foreclosed with the hydrolytically labile cadmium isostere and is challenging with moisture-sensitive silylmercurials, making the target compound the reagent of choice for transformations that benefit from protic media or aqueous quench/workup steps.

Photoinitiated Free-Radical Synthesis of Functionalised Bis(silylmethyl)mercury Derivatives

The pronounced photolytic sensitivity of bis((trimethylsilyl)methyl)mercury, combined with its high thermal tolerance (slow decomposition only at 200 °C) [1], enables photoinitiated chain free-radical reactions that can be conducted with prior thermal treatment steps. This photochemical reactivity has been explicitly exploited for the general synthesis of functionally substituted bis(silylmethyl)mercury compounds via reaction with chloromethylsilanes [2], a methodology inaccessible with thermally fragile bis(trimethylsilyl)mercury.

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